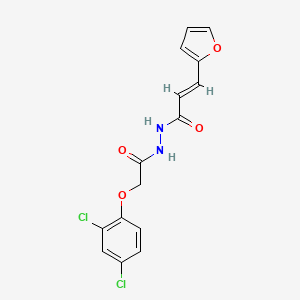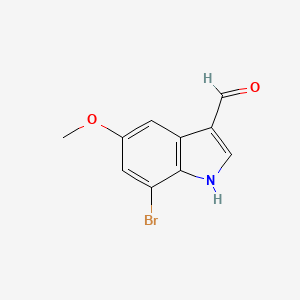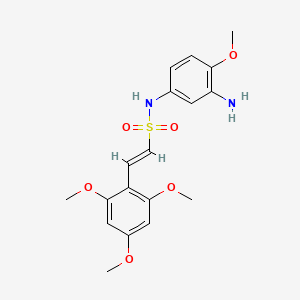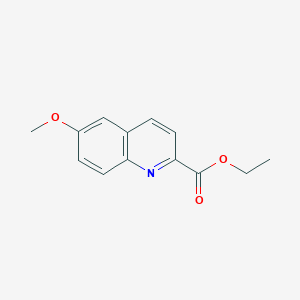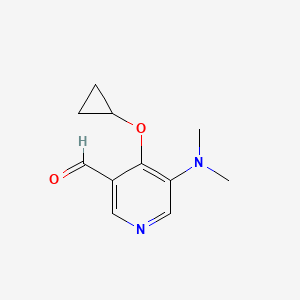
4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a nicotinaldehyde backbone.
Chemical Reactions Analysis
4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde has several scientific research applications. It is used in the synthesis of biologically active compounds and heterocyclic moieties . In chemistry, it serves as a precursor for various organic reactions. In biology and medicine, it may be investigated for its potential therapeutic properties, although specific applications in these fields are not well-documented. In industry, it could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde involves its interaction with molecular targets and pathways within biological systemsFurther research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde can be compared with other similar compounds, such as 6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique combination of the cyclopropoxy and dimethylamino groups in this compound distinguishes it from other related compounds.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(dimethylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10-6-12-5-8(7-14)11(10)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
KHUNZKRQDRZSTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CN=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


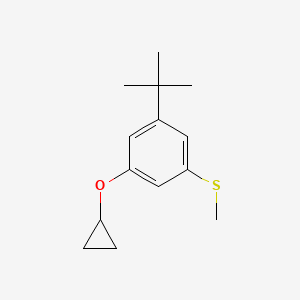
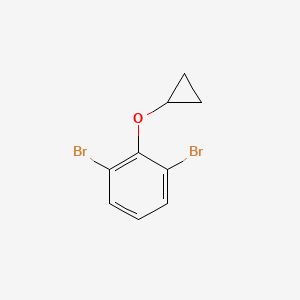
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7R,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B14808121.png)
![N-(2-chlorophenyl)-4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14808124.png)
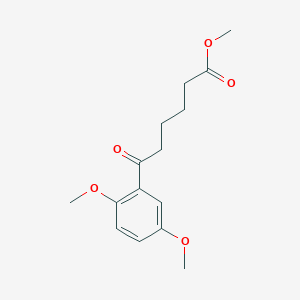
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14808130.png)
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B14808137.png)
![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid](/img/structure/B14808141.png)
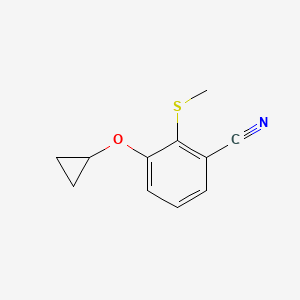
![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14808155.png)
